Ambutonium
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Overview
Description
Ambutonium, also known as N,N-dimethyl-3-[(1-oxo-9-octadecenyl)amino]propan-1-aminium chloride, is a novel cationic amphiphile that has been synthesized and studied for its potential applications in scientific research. It is a quaternary ammonium compound that is structurally similar to other surfactants, but with unique properties that make it a promising candidate for a variety of applications.
Scientific Research Applications
Neutron Activation Analysis and Radioelement Production
Ambutonium, in the form of Americium–Beryllium (Am-Be), is utilized in neutron activation analysis. This process is fundamental in fields such as chemistry, physics, geology, archaeology, medicine, and environmental monitoring. By modeling studies aimed at increasing the neutron thermal flux of Am-Be sources, significant advancements in neutron activation analysis have been achieved. This facilitates the production of radio-elements with short half-lives, thereby enhancing the efficiency and scope of research in these areas (Didi et al., 2017).
Advancements in Biomedical Research
Ambutonium isotopes like Tritium (3H) are extensively used in biological research. Accelerator Mass Spectrometry (AMS) has been applied to quantify Tritium in milligram-sized biological samples, significantly improving detection limits compared to traditional methods. This advancement has a profound impact on the biological research community, offering enhanced sensitivity and precision in various studies ranging from drug metabolism to nutrition research (Dingley & Chiarappa-Zucca, 2002).
Radioanalytical Chemistry
In radioanalytical chemistry, ambutonium compounds like thorium are separated and concentrated from aqueous solutions for radiometric determination. Techniques like cloud point extraction (CPE) are employed for this purpose. These methods are essential for the radiometric analysis of elements like thorium in water solutions, contributing significantly to environmental monitoring and safety assessments (Constantinou & Pashalidis, 2011).
Mass Spectrometric Analysis
The mass spectrometric analysis of Americium, an element of the ambutonium group, is crucial for understanding its solution chemistry and nuclear waste management. Techniques like thermal ionization mass spectrometry (TIMS) and inductively coupled plasma source mass spectrometry (ICPMS) are employed for determining isotope ratios and concentration in complex samples. These studies are vital for developing complexing agents to separate minor actinides like Americium from lanthanides, playing a significant role in nuclear technology and waste management (Aggarwal, 2018).
properties
CAS RN |
14007-49-9 |
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Product Name |
Ambutonium |
Molecular Formula |
C20H27N2O+ |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H26N2O/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3,(H-,21,23)/p+1 |
InChI Key |
KFZMXOLSYABOSE-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
synonyms |
N-(3,3-Diphenyl-3-carbamoylpropyl)-N,N-dimethylethanaminium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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